molecular formula C7H5NO2 B12894640 Isoxazole, 3-(2-furanyl)- CAS No. 651059-65-3

Isoxazole, 3-(2-furanyl)-

Cat. No.: B12894640
CAS No.: 651059-65-3
M. Wt: 135.12 g/mol
InChI Key: CSWYVAJJSBNRHX-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)isoxazole is a heterocyclic compound that features both a furan ring and an isoxazole ring. These rings are fused together, creating a unique structure that is of significant interest in various fields of chemistry and pharmacology. The compound is known for its potential biological activities and its utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)isoxazole typically involves the Van Leusen reaction, which is a well-known method for constructing isoxazole rings. This reaction involves the use of tosylmethyl isocyanide (TOSMIC) as a key reagent. The process begins with the reaction of suitable furan derivatives with TOSMIC, leading to the formation of the isoxazole ring .

Industrial Production Methods: In an industrial setting, the synthesis of 3-(Furan-2-yl)isoxazole can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoxazole and furan derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-(Furan-2-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)isoxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 3-(Furan-2-yl)isoxazole is unique due to its combination of furan and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure makes it a versatile compound in synthetic chemistry and pharmacology .

Properties

CAS No.

651059-65-3

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

3-(furan-2-yl)-1,2-oxazole

InChI

InChI=1S/C7H5NO2/c1-2-7(9-4-1)6-3-5-10-8-6/h1-5H

InChI Key

CSWYVAJJSBNRHX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NOC=C2

Origin of Product

United States

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